2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Description
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H27N3OS2 and its molecular weight is 389.58. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivatives
Utility in Constructing Novel Derivatives : Chloroacetonitrile's reaction with piperidine and subsequent treatments have been utilized to afford novel arylidene derivatives and unexpected compounds like 2-oxo-4-hydroxy-thiazole, showcasing the chemical's versatility in synthesizing a variety of molecular structures which could be relevant to the compound (Khalil et al., 2017).
Alternative Products in One-Pot Reactions : Investigations into one-pot cyclocondensation involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide have yielded alternative products like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, indicating the potential for diverse compound synthesis through single-step reactions which might relate to the compound's synthetic route (Krauze et al., 2007).
Potential Applications in Drug Discovery
Antimicrobial Activity : Synthesis and screening of novel sulfonamide derivatives, including structures with acetamide and thiazole units, have shown good antimicrobial activity, suggesting the relevance of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antitumor and Antioxidant Evaluation : The synthesis of 5-methyl-4-phenyl thiazole derivatives and their study for anticancer activity indicate the significance of thiazole-containing compounds in medicinal chemistry, offering a perspective on the potential anticancer applications of the specified compound (Evren et al., 2019).
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS2/c1-15(2)26-18-7-5-16(6-8-18)12-19(24)22-13-17-4-3-10-23(14-17)20-21-9-11-25-20/h5-9,11,15,17H,3-4,10,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDUHYUOGYNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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